(E)-[(2-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges encountered during the synthesis .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances. It may include details of any reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Antimicrobial Activities
One significant application of compounds structurally related to (E)-(2-chlorophenyl)methoxyamine is in the development of antimicrobial agents. Research indicates that derivatives of 1,2,4-triazole, a core component in the structure of this compound, demonstrate good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Herbicidal Activity
Compounds with a structure similar to (E)-(2-chlorophenyl)methoxyamine have been found to possess excellent herbicidal activity. This is particularly notable in triazolo[1,5-a]pyridine derivatives, which show effectiveness on a broad spectrum of vegetation at low application rates (Moran, 2003).
Synthesis of Antimicrobial Agents
Further research into the synthesis of compounds containing elements of (E)-(2-chlorophenyl)methoxyamine structure has led to the creation of various antimicrobial agents. These include the synthesis of formazans from Mannich base derivatives, which have shown moderate antimicrobial activity (Sah et al., 2014).
Antifungal Activities
Some synthesized derivatives of this compound have been tested for antifungal activity against pathogens like Aspergillus fumigatus and Fusarium oxysporum. These studies highlight the potential of such compounds in developing new antifungal agents (Wardkhan et al., 2008).
Chemical Synthesis and Transformation
Research has been conducted into the synthesis and transformation of related compounds, exploring how various chemical reactions can lead to the formation of new heterocycles and derivatives. This research is vital for understanding the potential applications of these compounds in various fields of science (Shibuya, 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS2/c1-13-19(29-20-23-12-24-26(13)20)18(11-28-16-8-6-15(21)7-9-16)25-27-10-14-4-2-3-5-17(14)22/h2-9,12H,10-11H2,1H3/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPBBUIQROFKO-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3Cl)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=CC=C3Cl)/CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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